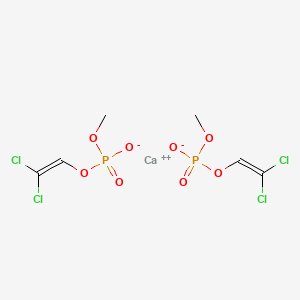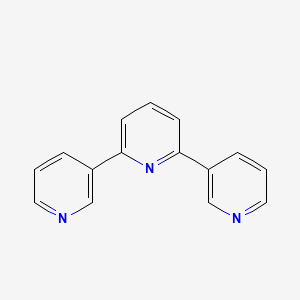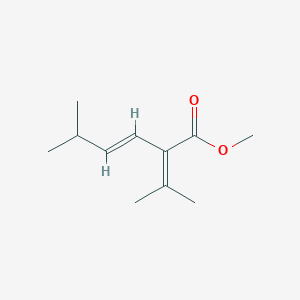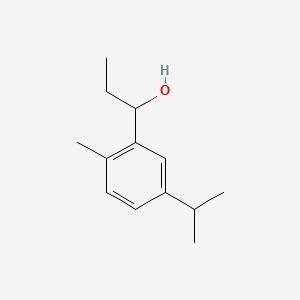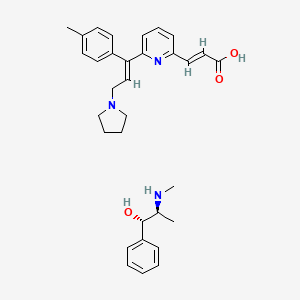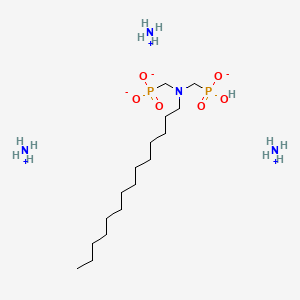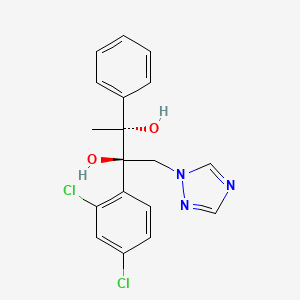
Isopropyl 4-phenylpiperidine-4-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El hidrocloruro de 4-fenilpiperidina-4-carboxilato de isopropilo es un compuesto químico con la fórmula molecular C15H22ClNO2 y un peso molecular de 283,79 g/mol . Este compuesto pertenece a la clase de la piperidina, que es conocida por su importante papel en la industria farmacéutica debido a su presencia en varios compuestos medicinales .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del hidrocloruro de 4-fenilpiperidina-4-carboxilato de isopropilo normalmente implica la reacción del bencil cianuro con clormetina en presencia de amida de sodio para formar un anillo de piperidina . Este método es eficaz y práctico para producir derivados de la piperidina.
Métodos de producción industrial: Los métodos de producción industrial para este compuesto suelen implicar procesos de síntesis de varios pasos que incluyen reacciones de hidrogenación, ciclación y reducción. El uso de fenilsilano como reactivo clave promueve la formación y reducción de la imina, inicia la ciclación y reduce el intermedio de piperidinona con un complejo de hierro como catalizador .
Análisis De Reacciones Químicas
Tipos de reacciones: El hidrocloruro de 4-fenilpiperidina-4-carboxilato de isopropilo experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción normalmente implica el uso de agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Los agentes reductores comunes incluyen el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir con reactivos como el metóxido de sodio o el tert-butóxido de potasio.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en condiciones ácidas.
Reducción: Hidruro de aluminio y litio en éter seco.
Sustitución: Metóxido de sodio en metanol.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios piperidinas sustituidas, piperidinonas y otros derivados de la piperidina .
4. Aplicaciones de la investigación científica
El hidrocloruro de 4-fenilpiperidina-4-carboxilato de isopropilo tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:
Química: Utilizado como bloque de construcción para sintetizar moléculas orgánicas complejas.
Industria: Utilizado en la producción de varios intermediarios químicos e ingredientes farmacéuticos activos.
Aplicaciones Científicas De Investigación
Isopropyl 4-phenylpiperidine-4-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mecanismo De Acción
El mecanismo de acción del hidrocloruro de 4-fenilpiperidina-4-carboxilato de isopropilo implica su interacción con objetivos moleculares y vías específicas. Se sabe que interactúa con los receptores opioides, lo que lleva a efectos analgésicos. La estructura del compuesto le permite unirse a estos receptores, modulando las señales del dolor y proporcionando alivio .
Compuestos similares:
Petidina (meperidina): Un medicamento analgésico opioide con una estructura similar a la piperidina.
Piperina: Un alcaloide de piperidina de origen natural con propiedades antioxidantes y antiinflamatorias.
Evodiamina: Otro alcaloide de piperidina conocido por sus efectos antiproliferativos.
Unicidad: Su capacidad de interactuar con los receptores opioides también lo distingue de otros derivados de la piperidina .
Comparación Con Compuestos Similares
Pethidine (Meperidine): An opioid pain medication with a similar piperidine structure.
Piperine: A naturally occurring piperidine alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine alkaloid known for its antiproliferative effects.
Uniqueness: Its ability to interact with opioid receptors also sets it apart from other piperidine derivatives .
Propiedades
Número CAS |
84145-26-6 |
|---|---|
Fórmula molecular |
C15H22ClNO2 |
Peso molecular |
283.79 g/mol |
Nombre IUPAC |
propan-2-yl 4-phenylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-12(2)18-14(17)15(8-10-16-11-9-15)13-6-4-3-5-7-13;/h3-7,12,16H,8-11H2,1-2H3;1H |
Clave InChI |
SQLUHDLBWGBJLZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1(CCNCC1)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





